4-Amino-2-mercaptopyrimidine-5-carbonitrile
Overview
Description
“4-Amino-2-mercaptopyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C5H4N4S . It has been used in the synthesis of new pyrimidine-5-carbonitrile derivatives designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
The synthesis of “4-Amino-2-mercaptopyrimidine-5-carbonitrile” and its derivatives involves the use of various substituted benzaldehyde, malononitrile, and cyanoacetamide, urea/thiourea in the presence of ammonium chloride .Molecular Structure Analysis
The molecular structure of “4-Amino-2-mercaptopyrimidine-5-carbonitrile” consists of a pyrimidine ring with an amino group at the 4th position, a mercapto group at the 2nd position, and a carbonitrile group at the 5th position .Chemical Reactions Analysis
The chemical reactions involving “4-Amino-2-mercaptopyrimidine-5-carbonitrile” are primarily related to its role as an intermediate in the synthesis of ATP mimicking tyrosine kinase inhibitors .Scientific Research Applications
Synthesis and Chemical Properties
4-Amino-2-mercaptopyrimidine-5-carbonitrile is used as a building block in the synthesis of various chemical compounds. For example, it has been utilized in the regioselective bis- and polyalkylation of derivatives, confirming S-alkylation rather than N-alkylation through spectroscopic and theoretical studies (Abd El-Fatah et al., 2017). Additionally, it serves as a precursor in the microwave-assisted one-pot synthesis of triazolopyrimidine derivatives, indicating its versatility in chemical synthesis (Divate & Dhongade-Desai, 2014).
Antimicrobial and Antitumor Applications
This compound also shows potential in pharmacological applications. A study demonstrated its use in synthesizing derivatives with significant in vitro antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021). Furthermore, its derivatives have been evaluated for their anticancer activities, with some showing inhibitory effects on a range of cancer cell lines (Cocco et al., 2006).
Molecular Structure and Analysis
In the realm of molecular structure analysis, 4-Amino-2-mercaptopyrimidine-5-carbonitrile has been the subject of an experimental and theoretical study. This research focused on its molecular structure in the solid phase, using Raman and infrared spectroscopy combined with computational methods (Abuelela et al., 2016).
Synthesis of Novel Derivatives
The compound is also used in the synthesis of novel derivatives, like thienopyrimidines and pyrimidines, through various chemical reactions, highlighting its role in creating diverse chemical structures (Moneam et al., 2003).
Future Directions
properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUHTXQXJRNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384912 | |
Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
CAS RN |
16462-26-3 | |
Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-MERCAPTO-5-PYRIMIDINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.